![molecular formula C11H8F2N2O2 B2855403 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid CAS No. 2248395-58-4](/img/structure/B2855403.png)

2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

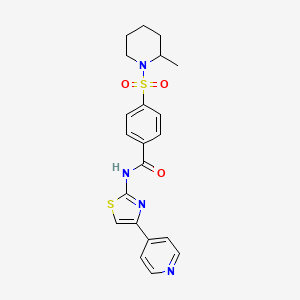

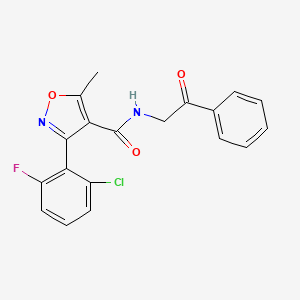

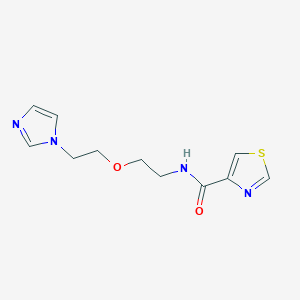

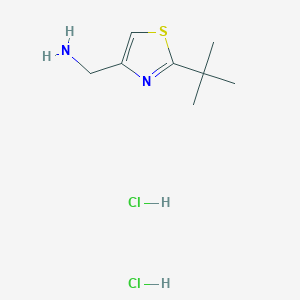

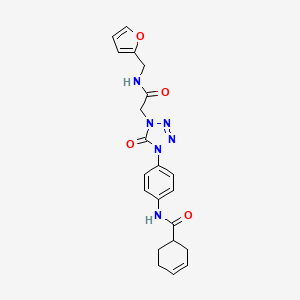

“2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid” is a chemical compound that belongs to the class of organic compounds known as benzoic acids . It has the molecular formula C10H8N2O2 . This compound is related to pyrazole, a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid”, has been reported in several studies . These compounds are typically synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of “2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid” is characterized by a pyrazole ring attached to a benzoic acid group . The pyrazole ring contains two nitrogen atoms adjacent to each other, while the benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles, including “2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid”, are known to undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . Moreover, pyrazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis

“2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid” is a solid compound with a molecular weight of 188.18 . The melting point of a related compound, 4-(1H-Pyrazol-1-yl)benzoic acid, is reported to be 266 °C .Future Directions

The synthesis and evaluation of pyrazole derivatives, including “2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid”, are active areas of research. These compounds have shown promising anticancer activities and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name |

2-[4-(difluoromethyl)pyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-10(13)7-5-14-15(6-7)9-4-2-1-3-8(9)11(16)17/h1-6,10H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINOPMRVKPEZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)